molecular formula C11H14BrNO4S B6719493 N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide

Cat. No.: B6719493
M. Wt: 336.20 g/mol
InChI Key: XOTREOVXEBUSAA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide is an organic compound that features a brominated aromatic ring, a sulfonyl group, and an acetamide moiety

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-8-6-9(2-3-10(8)12)13-11(15)7-18(16,17)5-4-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTREOVXEBUSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CS(=O)(=O)CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The brominated intermediate is then reacted with ethylene sulfonyl chloride to introduce the sulfonyl group.

    Acetamide Formation: Finally, the sulfonylated intermediate is reacted with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated compounds or reduced sulfonyl derivatives.

    Substitution: Products may include substituted amides or thiol derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biology: It may be used in biochemical assays to study enzyme interactions or as a probe in cellular imaging.

    Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide
  • N-(4-fluoro-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide
  • N-(4-iodo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(2-hydroxyethylsulfonyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s physical and chemical properties, such as solubility and binding affinity.

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